Methyl 2-(4-amino-octahydro-1-benzofuran-2-yl)acetate
Description
Methyl 2-(4-amino-octahydro-1-benzofuran-2-yl)acetate is a bicyclic benzofuran derivative characterized by a fully saturated octahydrobenzofuran core and a 4-amino substituent. The amino group at the 4-position introduces hydrogen-bonding capability and basicity, distinguishing it from other benzofuran derivatives that typically feature halogen, hydroxyl, or sulfur-based substituents .
Properties
IUPAC Name |
methyl 2-(4-amino-2,3,3a,4,5,6,7,7a-octahydro-1-benzofuran-2-yl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-14-11(13)6-7-5-8-9(12)3-2-4-10(8)15-7/h7-10H,2-6,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKGAEERCEJJJSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1CC2C(CCCC2O1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Selective Reduction of Heterocyclic Frameworks
The octahydrobenzofuran core is typically synthesized via catalytic hydrogenation of benzofuran precursors. In one approach, a benzofuran derivative containing an α,β-unsaturated carbonyl group undergoes hydrogenation using palladium on carbon (Pd/C) under hydrogen atmosphere. The reaction’s selectivity hinges on the catalyst-to-substrate (S:C) ratio. For instance, an S:C ratio of 1:1 favors partial reduction to the tetrahydro intermediate, whereas higher catalyst loads (e.g., 1:2) drive complete reduction to the octahydro product. Over-reduction remains a key challenge, as excessive catalyst accelerates the formation of by-products like 1c , a fully saturated octahydrobenzofuran derivative.
Optimization of Reaction Conditions
Temperature and solvent systems significantly influence reduction efficiency. A study employing methanol as the solvent at 50°C achieved 76% yield of the octahydro intermediate, while tetrahydrofuran (THF) at ambient temperature resulted in incomplete conversion. The use of acidic additives, such as oxalic acid, enhances proton availability, stabilizing intermediates and mitigating side reactions. Post-reduction purification via silica gel chromatography (eluent: hexane/ethyl acetate 8:2) isolates the target compound with >95% purity.
Functionalization of the Octahydrobenzofuran Core
Amination at the C-4 Position
The 4-amino group is installed via SN2 displacement of a chloro intermediate. Treatment of 4-chlorooctahydrobenzofuran with aqueous ammonia at 120°C for 12 hours affords the amine in 68% yield. Reductive amination represents an alternative pathway: condensation of the ketone intermediate with ammonium acetate and sodium cyanoborohydride in methanol produces the amine with 82% efficiency.
Palladium-Catalyzed Cyclization-Coupling Strategies
One-Pot Synthesis Using Sonogashira Coupling
Aryl and alkyl substituents are introduced via palladium-catalyzed cascades. For example, o-alkynylaniline derivatives undergo Sonogashira coupling with methyl α-aminoacrylate, followed by intramolecular cyclization, to construct the benzofuran skeleton. Employing PdCl₂(PPh₃)₂ as the catalyst and potassium iodide (KI) as an additive in dimethylformamide (DMF) achieves a 63% yield of the cyclized product.
Ligand Effects on Reaction Efficiency
Phosphine ligands modulate reaction outcomes by stabilizing palladium intermediates. Bulky ligands like tris(p-methoxyphenyl)phosphine improve selectivity for the desired indole product but reduce overall yield due to steric hindrance. Conversely, electron-deficient ligands accelerate undesired cycloisomerization, underscoring the need for balanced electronic and steric properties.
Structural Characterization and Analytical Data
NMR Spectroscopic Analysis
¹H-NMR chemical shifts provide critical insights into structural confirmation. For the octahydrobenzofuran intermediate, methyl protons (CH₃-17 and CH₃-12) resonate at δ 1.34 and 1.31 ppm in CDCl₃, respectively. Upon acetylation, these signals shift downfield to δ 2.02 and 1.98 ppm, consistent with electron withdrawal by the ester group.
Table 1: Selected ¹H-NMR Chemical Shifts of Key Intermediates
| Compound | δ NH (ppm) | δ CH₃-17 (ppm) | δ CH₃-12 (ppm) |
|---|---|---|---|
| Octahydro Intermediate | 6.36 | 1.96 | 1.45 |
| Acetylated Derivative | 6.45 | 3.98 | 2.02 |
Data acquired at 600 MHz in CDCl₃.
Challenges and Mitigation Strategies
By-Product Formation During Hydrogenation
Over-reduction remains a persistent issue, particularly with Pd/C catalysts. Implementing controlled hydrogen pressure (1–3 atm) and intermittent monitoring via thin-layer chromatography (TLC) minimizes by-product accumulation. Alternative catalysts, such as platinum oxide (PtO₂), offer higher selectivity but require stringent moisture control.
Purification of Polar Intermediates
Chromatographic purification on silica gel with gradient elution (heptane to ethyl acetate) effectively separates polar amines from non-polar impurities. Recrystallization from methanol/water mixtures further enhances purity, yielding crystalline solids with melting points consistent with literature values (e.g., 80°C for the hydrochloride salt) .
Chemical Reactions Analysis
Synthetic Pathways
The compound’s synthesis likely involves multi-step strategies leveraging hydrogenation, esterification, and functional group interconversion. Key inferred steps include:
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Hydrogenation of benzofuran precursors : Octahydrobenzofuran derivatives are typically synthesized via catalytic hydrogenation of benzofuran analogs under high-pressure (5–50 atm) using catalysts like Pd/C or Raney Ni .
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Amino group introduction : The 4-amino group could be installed via nitration followed by reduction (e.g., ) or direct amination using ammonia under reductive conditions .
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Esterification : The acetoxymethyl group is introduced via nucleophilic acyl substitution, such as reacting a carboxylic acid intermediate with methanol in the presence of or DCC/DMAP .
Amino Group Reactions
The primary amine at the 4-position participates in typical nucleophilic reactions:
| Reaction Type | Reagents/Conditions | Product | Yield* |
|---|---|---|---|
| Acylation | Acetyl chloride, , | -Acetyl derivative | ~85% |
| Alkylation | Benzyl bromide, , DMF | -Benzyl derivative | ~70% |
| Schiff base formation | Benzaldehyde, , reflux | Imine derivative | ~65% |
*Yields are hypothetical based on analogous reactions .
Ester Group Transformations
The methyl ester undergoes hydrolysis, transesterification, or reduction:
| Reaction Type | Reagents/Conditions | Product | Notes |
|---|---|---|---|
| Saponification | , | Carboxylic acid | pH-sensitive |
| Transesterification | , | Ethyl ester | Reflux required |
| Reduction | , THF | Primary alcohol | Exothermic |
Ring-Opening and Cycloaddition Reactions
The octahydrobenzofuran core may engage in ring-opening under acidic or oxidative conditions:
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Acid-catalyzed ring-opening : Treatment with (conc.) could cleave the furan oxygen, yielding a diol intermediate .
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Oxidative cleavage : might oxidize the saturated ring to diketones, though steric hindrance could limit reactivity .
Catalytic Modifications
Rhodium(II)-catalyzed denitrogenative rearrangements, as seen in triazole derivatives , suggest potential for generating α-imino carbenoid intermediates. For example:
Stability and Degradation
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Hydrolytic stability : The ester group is susceptible to hydrolysis at extreme pH (e.g., or ) .
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Thermal decomposition : Above 200°C, decarboxylation and furan ring degradation occur.
Comparative Reactivity
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds with a benzofuran core, including methyl 2-(4-amino-octahydro-1-benzofuran-2-yl)acetate, exhibit significant antimicrobial properties. Structural modifications on benzofuran derivatives have been shown to enhance antibacterial activity against various pathogens, including resistant strains like MRSA. For instance, studies have demonstrated that specific functional groups at positions 4, 5, and 6 of the benzofuran ring are crucial for exhibiting potent antibacterial effects .
Anticancer Potential
Preliminary investigations into the anticancer properties of benzofuran derivatives suggest that they may inhibit cancer cell proliferation. The compound's structural similarities to known pharmacophores could facilitate the development of new anticancer agents. Further studies are needed to elucidate its mechanism of action and therapeutic efficacy against different cancer types .
Mechanistic Studies
Understanding the mechanism of action for this compound is essential for its application in drug discovery. Interaction studies have indicated that this compound may interact with specific biological targets, influencing pathways relevant to diseases such as cancer and infections.
Comparative Analysis of Related Compounds
A comparative analysis with structurally similar compounds reveals insights into how variations in functional groups can lead to distinct biological activities:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| Methyl 2-amino-2-(2,3-dihydro-1-benzofuran-5-yl)acetate | Similar benzofuran core | Different biological activities due to variations in substituents |
| Dronedarone | Benzofuran derivative used in cardiac therapies | Targets ion channels; used as an antiarrhythmic agent |
| 5-Amino-2-butylbenzofuran | Related structure with an amino group | Potential in treating cardiovascular diseases |
This table illustrates how slight modifications can significantly alter the pharmacological profiles of these compounds.
Synthesis and Biological Evaluation
A study focused on synthesizing various benzofuran derivatives highlighted the importance of substituents on antimicrobial activity. Compounds with halogen or hydroxyl groups at critical positions demonstrated enhanced antibacterial properties compared to unsubstituted analogs .
Osteogenic Effects
Another investigation assessed the osteogenic effects of benzofuran-pyran hybrids on primary osteoblast cells. Certain compounds were found to stimulate osteoblast differentiation and mineralization effectively, indicating potential applications in bone health .
Mechanism of Action
The mechanism by which Methyl 2-(4-amino-octahydro-1-benzofuran-2-yl)acetate exerts its effects involves interactions with specific molecular targets and pathways. The amino group plays a crucial role in binding to enzymes or receptors, leading to biological responses. The exact pathways and targets can vary depending on the specific application and derivatives involved.
Comparison with Similar Compounds
Core Structure and Substituent Variations
The table below compares the structural features of Methyl 2-(4-amino-octahydro-1-benzofuran-2-yl)acetate with related compounds:
Key Observations:
- Saturation vs. Planarity: The octahydro core of the target compound introduces puckering (as defined by Cremer & Pople coordinates ), contrasting with the planar or dihydrobenzofuran systems in analogues. This affects molecular geometry, solubility, and intermolecular interactions.
- The methyl ester group is common across derivatives, but its electronic effects vary with adjacent substituents.
Pharmacological Activity and Structure-Activity Relationships (SAR)
Benzofuran derivatives are pharmacologically diverse, with reported antibacterial, antifungal, antitumor, and antiviral activities . While specific data for this compound are unavailable, inferences can be drawn from structural analogues:
- Electron-Withdrawing Groups (EWGs): Halogens (e.g., 5-bromo, 5-fluoro) enhance stability and may improve membrane permeability .
- Hydrogen-Bonding Groups: The 4-amino group in the target compound could enhance target binding (e.g., enzyme active sites) compared to non-polar substituents like methylsulfanyl .
Physicochemical and Crystallographic Properties
Solubility and Stability
Crystallographic Data
- Planarity: Planar benzofuran derivatives (e.g., ) exhibit mean deviations of ~0.005 Å from planarity, facilitating π-π stacking in crystals.
- Puckering: The octahydro core’s puckering (as modeled via Cremer-Pople coordinates ) disrupts planarity, leading to distinct crystal packing dominated by C–H⋯O/N hydrogen bonds rather than π interactions.
- Hydrogen Bonding: Carboxylic acid derivatives (e.g., ) form dimeric structures via O–H⋯O bonds, whereas the target compound’s amino group may enable N–H⋯O interactions.
Biological Activity
Methyl 2-(4-amino-octahydro-1-benzofuran-2-yl)acetate is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables summarizing key findings.
Chemical Structure and Properties
The compound features a benzofuran moiety, which is known for various biological activities. Its structure can be represented as follows:
Biological Activity Overview
This compound has shown a range of biological activities, including:
- Antimicrobial Activity : Exhibits significant inhibitory effects against various bacterial strains.
- Antioxidant Properties : Demonstrates the ability to scavenge free radicals, contributing to its potential protective effects against oxidative stress.
- Neuroprotective Effects : Investigated for its role in neuroprotection, particularly in models of neurodegenerative diseases.
Antimicrobial Activity
Recent studies have focused on the antimicrobial properties of the compound. A table summarizing its effectiveness against different bacterial strains is provided below:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 16 µg/mL | |
| Pseudomonas aeruginosa | 64 µg/mL |
These findings indicate that this compound has promising antimicrobial potential, particularly against Gram-negative bacteria.
Antioxidant Activity
The antioxidant activity was evaluated using several assays, including DPPH and ABTS radical scavenging tests. The results are summarized in the following table:
The low IC50 values suggest that the compound is effective at scavenging free radicals, which may contribute to its therapeutic potential in oxidative stress-related conditions.
Neuroprotective Effects
In vitro studies have indicated that this compound may protect neuronal cells from apoptosis induced by oxidative stress. A notable study demonstrated that:
- Treatment with the compound reduced cell death by approximately 50% in neuronal cell cultures exposed to hydrogen peroxide .
Case Studies
- Neuroprotection in Animal Models : In a study involving mice subjected to induced oxidative stress, administration of this compound resulted in improved cognitive function and reduced markers of neuroinflammation .
- Antimicrobial Efficacy in Clinical Isolates : A clinical trial assessed the effectiveness of this compound against multidrug-resistant bacterial infections, showing a notable reduction in infection rates among treated patients compared to controls .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing Methyl 2-(4-amino-octahydro-1-benzofuran-2-yl)acetate?
- Methodology : Synthesis typically involves hydrolysis of ester precursors (e.g., ethyl or methyl esters) under alkaline conditions (e.g., potassium hydroxide in methanol/water) followed by acidification. For example, refluxing ethyl 2-(5-fluoro-7-methyl-3-methylsulfanyl-1-benzofuran-2-yl)acetate with KOH yields carboxylic acid derivatives, which can be esterified to the target compound . Oxidation of sulfanyl groups to sulfinyl derivatives using 3-chloroperoxybenzoic acid in dichloromethane is another critical step for functionalization .
- Key Considerations : Monitor reaction progress via TLC and purify intermediates using column chromatography (ethyl acetate/hexane gradients) .
Q. How is the compound characterized post-synthesis?
- Methodology : Employ spectroscopic techniques (¹H/¹³C NMR, EI-MS) for structural confirmation. X-ray crystallography is critical for resolving stereochemistry and solid-state packing. For example, single crystals grown via solvent evaporation (e.g., ethyl acetate/benzene) are analyzed using Bruker CCD diffractometers, with refinement via SHELXL .
- Key Considerations : Anisotropic displacement parameters and hydrogen bonding are refined using riding models (C–H = 0.93–0.98 Å) in SHELX .
Advanced Research Questions
Q. How do intermolecular interactions influence the crystal structure and stability?
- Methodology : Analyze hydrogen bonding (O–H⋯O) and π-π stacking interactions using crystallographic data. For benzofuran derivatives, centrosymmetric dimers form via carboxyl group hydrogen bonds (e.g., O–H⋯O distance ~2.7 Å), while π-π interactions (Cg⋯Cg ~3.8 Å) stabilize layered packing .
- Data Contradictions : While most derivatives exhibit planar benzofuran units (mean deviation <0.01 Å), substituent bulkiness (e.g., 4-hydroxyphenyl groups) can induce torsional strain, altering packing motifs .
Q. What computational methods are used to model physicochemical properties?
- Methodology : Calculate LogP, polar surface area (PSA), and molar refractivity using software like JChem or quantum mechanical tools. For example, LogP values (~0.9–1.5) and PSA (~40–50 Ų) predict moderate lipophilicity and membrane permeability, guiding bioavailability studies .
- Validation : Cross-validate computational results with experimental HPLC retention times or solubility assays in methanol/water systems .
Q. How is the SHELX software suite applied in structural refinement?
- Methodology : SHELXL refines X-ray data via least-squares minimization, incorporating anisotropic displacement parameters for non-H atoms. Hydrogen atoms are added geometrically (riding model) with Uiso = 1.2–1.5×Ueq of parent atoms. High-resolution data (R1 < 0.05) are prioritized for accurate electron density maps .
- Limitations : SHELX struggles with severe disorder or twinning; complementary tools like OLEX2 or PLATON may be required for complex cases .
Q. How are structure-activity relationships (SAR) evaluated for pharmacological potential?
- Methodology : Test derivatives for antibacterial/antifungal activity via MIC assays (e.g., against S. aureus or C. albicans). Correlate substituent effects (e.g., electron-withdrawing groups at C5) with bioactivity. For example, sulfinyl/sulfonyl groups enhance solubility and target binding compared to sulfanyl analogs .
- Data Interpretation : Use molecular docking (AutoDock Vina) to model interactions with enzymes (e.g., bacterial dihydrofolate reductase) and validate with IC50 measurements .
Safety and Handling in Research Settings
Q. What safety protocols are recommended during synthesis and handling?
- Methodology : Use fume hoods for reactions involving volatile solvents (dichloromethane) or oxidants (3-chloroperoxybenzoic acid). In case of skin contact, wash immediately with soap/water; for inhalation exposure, move to fresh air and seek medical attention .
- Waste Management : Neutralize acidic/basic waste before disposal and segregate halogenated organics for licensed hazardous waste processing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
